molecular formula C19H15BrN4 B12352752 (NE,Z)-4-Bromo-N'-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide

(NE,Z)-4-Bromo-N'-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide

Cat. No.: B12352752
M. Wt: 379.3 g/mol
InChI Key: AZKFXBZFBAFPGV-AMLDTQNSSA-N
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Description

(NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a bromine atom, phenylamino, and phenylimino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide typically involves multi-step organic reactions. One common method might include the bromination of a precursor benzene derivative followed by the introduction of phenylamino and phenylimino groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality (NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide.

Chemical Reactions Analysis

Types of Reactions

(NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism by which (NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. These might include binding to enzymes, receptors, or DNA, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide: Lacks the (NE,Z) configuration.

    N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide: Lacks the bromine atom.

    4-Bromo-N’-(phenylamino)benzene-1-carboximidamide: Lacks one phenylimino group.

Uniqueness

(NE,Z)-4-Bromo-N’-(phenylamino)-N-(phenylimino)benzene-1-carboximidamide is unique due to its specific configuration and the presence of both bromine and phenylimino groups. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

N'-anilino-4-bromo-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C19H15BrN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H/b23-19-,24-22?

InChI Key

AZKFXBZFBAFPGV-AMLDTQNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=CC=C(C=C2)Br)\N=NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Br)N=NC3=CC=CC=C3

Origin of Product

United States

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